![molecular formula C20H12N2O4 B14681983 (9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene CAS No. 30084-68-5](/img/structure/B14681983.png)
(9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene is an organic compound belonging to the class of nitrofluorenes This compound is characterized by the presence of a nitro group and a fluorene backbone, which is further substituted with a nitrophenylmethylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene typically involves a multi-step process. One common method includes the nitration of fluorene to introduce the nitro group, followed by a condensation reaction with 4-nitrobenzaldehyde to form the final product. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the nitration process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo oxidation reactions, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various substituents on the aromatic rings.
Aplicaciones Científicas De Investigación
(9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of (9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes and leading to cytotoxic effects.
Comparación Con Compuestos Similares
2-nitrofluorene: Lacks the nitrophenylmethylidene group, making it less complex.
4-nitrobenzaldehyde: Contains the nitrophenyl group but lacks the fluorene backbone.
9-fluorenone: Contains the fluorene backbone but lacks the nitro and nitrophenylmethylidene groups.
Uniqueness: (9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene is unique due to the combination of the nitro group, fluorene backbone, and nitrophenylmethylidene group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research.
Propiedades
Número CAS |
30084-68-5 |
|---|---|
Fórmula molecular |
C20H12N2O4 |
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
(9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene |
InChI |
InChI=1S/C20H12N2O4/c23-21(24)14-7-5-13(6-8-14)11-19-17-4-2-1-3-16(17)18-10-9-15(22(25)26)12-20(18)19/h1-12H/b19-11- |
Clave InChI |
NKGMHUXCLKRPBF-ODLFYWEKSA-N |
SMILES isomérico |
C1=CC=C\2C(=C1)C3=C(/C2=C\C4=CC=C(C=C4)[N+](=O)[O-])C=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C2=CC4=CC=C(C=C4)[N+](=O)[O-])C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


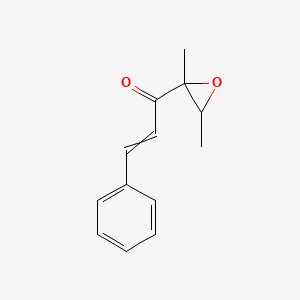

![4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine](/img/structure/B14681912.png)
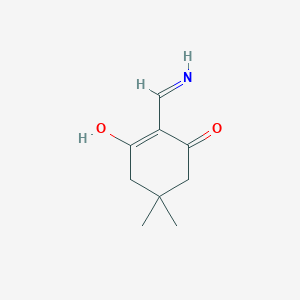
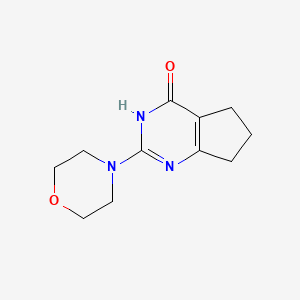
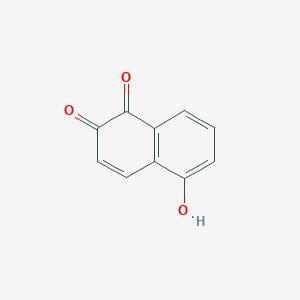
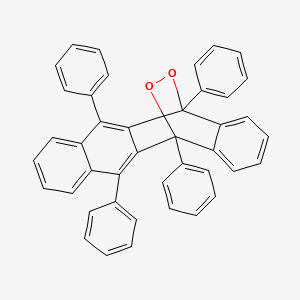
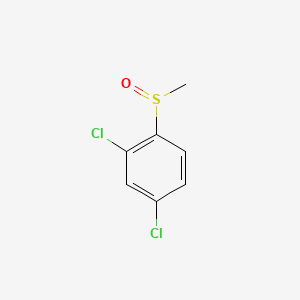
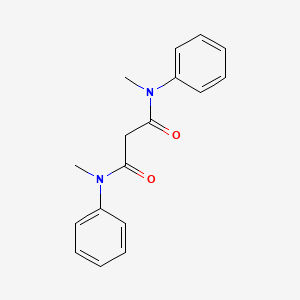

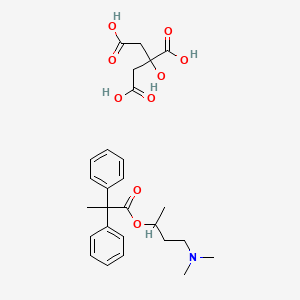
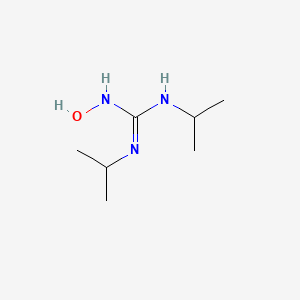
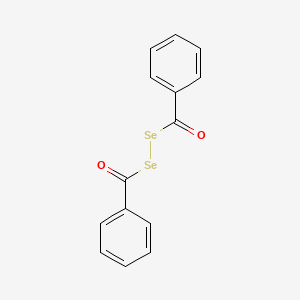
phosphanium bromide](/img/structure/B14681996.png)
